molecular formula C14H20N2O3S B5316610 5-(1-azepanylsulfonyl)-2-methylbenzamide

5-(1-azepanylsulfonyl)-2-methylbenzamide

Cat. No.: B5316610
M. Wt: 296.39 g/mol
InChI Key: SYEGYNJWRNOEQK-UHFFFAOYSA-N
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Description

5-(1-Azepanylsulfonyl)-2-methylbenzamide is a benzamide derivative characterized by a seven-membered azepane ring linked via a sulfonyl group to the benzamide scaffold. Its molecular formula is C₁₄H₁₉N₂O₃S, with an average molecular mass of 295.38 g/mol and a ChemSpider ID of 35004517 . The compound’s structure combines a sulfonamide moiety, known for enhancing pharmacokinetic properties, with a benzamide core, which is frequently utilized in medicinal chemistry for its bioactivity .

Properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-11-6-7-12(10-13(11)14(15)17)20(18,19)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEGYNJWRNOEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents Bioactivity/Application Source Evidence
5-(1-Azepanylsulfonyl)-2-methylbenzamide C₁₄H₁₉N₂O₃S Azepane sulfonyl, 2-methylbenzamide Not explicitly reported
5-(1-Azepanylsulfonyl)-2-chloro-N-(3-hydroxyphenyl)benzamide C₂₀H₂₂ClN₂O₄S Azepane sulfonyl, 2-chloro, 3-hydroxyphenyl Screening compound (ChemBridge)
4-((S)-5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-...-2-methylbenzamide C₂₄H₂₀Cl₂F₄N₂O₃ Isoxazoline, trifluoromethyl, dichloro-fluorophenyl Environmental hazard (UN3077)
N-(5-(1-Hydroxy-1-(5-phenylthiophen-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide C₂₅H₂₂N₃O₃S Oxadiazole, thiophene, 2-methylbenzamide Antimicrobial potential
2-Methylbenzamide derivatives (Mannich bases) Variable 2-methylbenzamide + secondary amines Antimicrobial activity (Gram± bacteria)

Key Observations :

  • Azepane Sulfonyl Group : The azepane sulfonyl moiety in this compound distinguishes it from simpler benzamides. This group may enhance solubility and target binding compared to analogs like 2-methylbenzamide Mannich bases .

Pharmacological and Functional Comparisons

Antimicrobial Activity

  • 2-Methylbenzamide Mannich Bases : Derivatives synthesized by Joshi et al. exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli at 40–160 mg/mL, with LD₅₀ values indicating low toxicity .
  • Oxadiazole-Thiophene Analogs : Compound 14 (Table 1) demonstrated structural similarity to this compound but incorporated a thiophene-oxadiazole scaffold, which may enhance antimicrobial potency .

Enzyme and Receptor Interactions

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